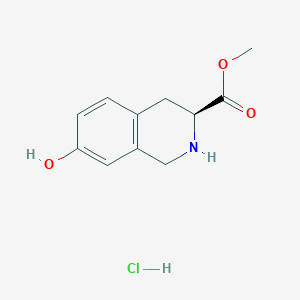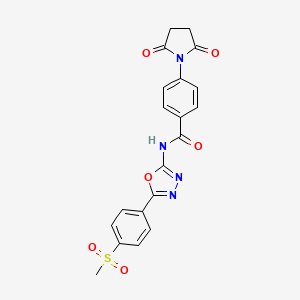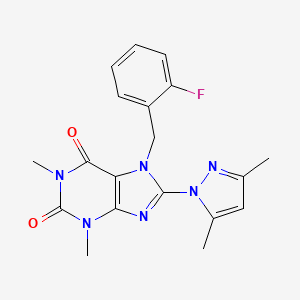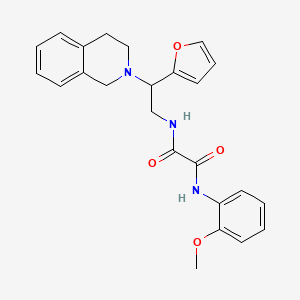![molecular formula C18H19ClN4O3 B2529819 N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide CAS No. 383146-65-4](/img/structure/B2529819.png)
N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide is an organic compound with the molecular formula C18H19ClN4O3. It belongs to the class of phenylpiperazines, which are compounds containing a piperazine bound to a phenyl group.
Scientific Research Applications
N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: Used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
Target of Action
The primary target of N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide is the Testis-specific serine/threonine kinase 2 (TSSK2) . TSSK2 is an important target for reversible male contraception . Another target is the ACK1 (TNK2) tyrosine kinase , which is a critical immune cell signaling circuit, fundamental in innate immunity, inflammation, and hematopoiesis .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It acts as a potent and selective inhibitor of ACK1 (TNK2) tyrosine kinase . The compound’s interaction with these targets results in changes in their function, leading to a variety of downstream effects.
Biochemical Pathways
The inhibition of TSSK2 and ACK1 (TNK2) tyrosine kinase by this compound affects several biochemical pathways. These include pathways involved in male fertility (via TSSK2) and immune cell signaling (via ACK1). The downstream effects of these pathway disruptions can lead to potential therapeutic applications, such as reversible male contraception and cancer treatment .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of TSSK2 and ACK1 (TNK2) tyrosine kinase activity. This inhibition can lead to decreased fertility in males (via TSSK2) and potential anticancer activity (via ACK1). For instance, it has been shown to exhibit potent anticancer activity and attenuate AR and AR-V7 expression in prostate cancer cells .
Biochemical Analysis
Biochemical Properties
It has been found to interact with the Jak3 Kinase Domain . The Jak3 Kinase is an enzyme that plays a crucial role in immune cell signaling, which is fundamental in innate immunity, inflammation, and hematopoiesis .
Cellular Effects
It is known that the compound has a significant impact on the Jak3 Kinase Domain, which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide involves its interaction with the Jak3 Kinase Domain . The compound has been found to bind covalently to the Jak3 Kinase, potentially influencing its activity . This could lead to changes in gene expression and other downstream effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-nitrobenzoic acid with 4-methylpiperazine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Reduction: 5-amino-2-(4-methylpiperazin-1-yl)phenyl-3-nitrobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
N-(3-(5-chloro-2-(4-(4-methylpiperazin-1-yl)phenylamino)pyrimidin-4-yl)oxy)phenyl)acrylamide: Similar structure with a pyrimidine ring instead of a benzamide.
N-{5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-B]pyridin-3-yl}nicotinamide: Contains a pyrrolo[2,3-B]pyridine ring.
Uniqueness
N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, for example, allows for specific types of chemical modifications that are not possible with similar compounds .
Properties
IUPAC Name |
N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3/c1-21-7-9-22(10-8-21)17-6-5-14(19)12-16(17)20-18(24)13-3-2-4-15(11-13)23(25)26/h2-6,11-12H,7-10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEGZPGODGICGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
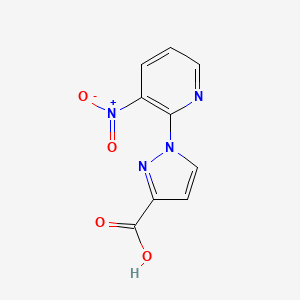
![N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylprop-2-enamide](/img/structure/B2529739.png)
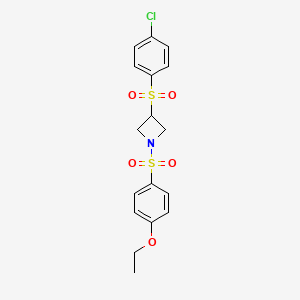
![N-(2,3-dimethylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2529741.png)
![N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2529742.png)
![5-chloro-N-[3-(cyclohexylmethyl)-1H-pyrazol-5-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2529745.png)
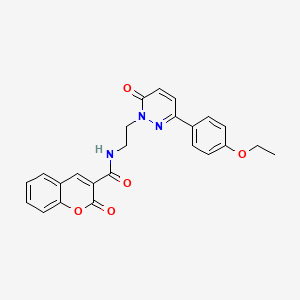
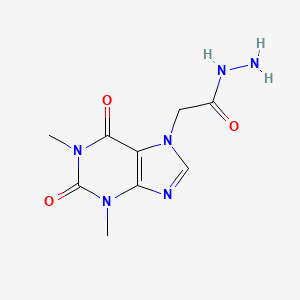
![1-allyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2529751.png)
